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Compound of Interest

Compound Name: 3-Methyl-1-pentyn-3-ol

Cat. No.: B165628

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the tertiary
alcohol, 3-Methyl-1-pentyn-3-ol. The information presented herein is crucial for the
identification, characterization, and quality control of this compound in research and
development settings. The guide encompasses Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. Detailed
experimental protocols, based on available data and established methodologies, are also
provided.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 3-Methyl-1-pentyn-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data
Chemical Shift Lo . )
Multiplicity Integration Assignment
(ppm)
Data not available Data not available Data not available Data not available
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13C NMR Data

Chemical Shift (ppm)

Assighment

Data not available

Data not available

Note: Specific chemical shift and coupling constant values from validated sources were not

available in the initial search. The table structure is provided as a template for data insertion.

Infrared (IR) Spectroscopy

Wavenumber (cm—2) Intensity Assignment

~3300 Strong, Broad O-H stretch

~3300 Sharp, Weak =C-H stretch

~2970 Medium sp3 C-H stretch

~2110 Weak C=C stretch

~1460 Medium CHs bend

~1380 Medium CHs bend

~1150 Strong C-O stretch
Mass Spectrometry (MS)

m/z Relative Intensity (%) Assignment

83 ~23 [M-CHs]*

69 ~100 [M-C2Hs]*+

55 ~8 [CaH7]*

43 ~33 [CsH7]* or [C2H30]*

29 ~7 [C2Hs]*

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic analyses. While specific
experimental parameters for 3-Methyl-1-pentyn-3-ol are limited in the public domain, these
protocols are based on established practices for similar compounds and incorporate the
available instrument details.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for the structural elucidation of 3-Methyl-1-
pentyn-3-ol.

Instrumentation: A Varian A-60 NMR spectrometer or equivalent was used for *H NMR
analysis[1]. A standard NMR spectrometer operating at a frequency of 75 or 125 MHz is
recommended for 13C NMR.

Sample Preparation:

o Asample of 3-Methyl-1-pentyn-3-ol (5-10 mg) is dissolved in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

e The solution is transferred to a 5 mm NMR tube.

» A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not
already present in the solvent.

IH NMR Acquisition:
e The spectrometer is tuned and locked onto the deuterium signal of the solvent.
o A standard one-pulse sequence is used to acquire the *H spectrum.

o Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2
seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

13C NMR Acquisition:

e The spectrometer is tuned to the 13C frequency.
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o A proton-decoupled pulse sequence is employed to obtain a spectrum with singlet peaks for
each unique carbon atom.

e Awider spectral width (e.g., 200-250 ppm) is used. Due to the lower natural abundance and
gyromagnetic ratio of 13C, a larger number of scans and a longer relaxation delay may be
necessary.

Data Processing:

e The acquired Free Induction Decay (FID) is Fourier transformed.

e The resulting spectrum is phase-corrected and baseline-corrected.
e The chemical shifts are referenced to TMS at 0.00 ppm.

« Integration of the 'H NMR signals and peak picking for both *H and 13C spectra are
performed.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-Methyl-1-pentyn-3-ol.

Instrumentation: A Bruker IFS 85 FTIR spectrometer or a similar instrument was utilized[1]. The
spectrum was recorded from a 15% solution in chloroform (CHCI3)[2].

Sample Preparation (Solution):

e A 15% (w/v) solution of 3-Methyl-1-pentyn-3-ol is prepared in spectroscopic grade
chloroform.

» A small amount of this solution is placed between two salt plates (e.g., NaCl or KBr) to form
a thin liquid film.

Sample Preparation (Neat Liquid):

o Alternatively, for a neat spectrum, a single drop of the pure liquid is placed directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition:
e Abackground spectrum of the clean salt plates or the empty ATR crystal is recorded.
o The sample is placed in the beam path, and the sample spectrum is acquired.

e The spectrum is typically recorded over a range of 4000 to 400 cm~! with a resolution of 4

cm™i.
Data Processing:

e The sample spectrum is ratioed against the background spectrum to produce the final
transmittance or absorbance spectrum.

» The characteristic absorption bands are identified and their wavenumbers are recorded.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-Methyl-1-pentyn-
3-ol.

Instrumentation: A HITACHI RMU-7M mass spectrometer or a similar instrument capable of
Electron lonization (El) was used. The ionization energy was 70 eV[1].

Sample Introduction:

e For a volatile and thermally stable compound like 3-Methyl-1-pentyn-3-ol, direct injection
via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

Data Acquisition:

e The sample is introduced into the ion source where it is vaporized and bombarded with a 70
eV electron beam.

e The resulting positively charged ions are accelerated and separated by a mass analyzer
(e.g., magnetic sector, quadrupole).

e The detector records the abundance of ions at each mass-to-charge (m/z) ratio.
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e The mass spectrum is recorded over a suitable m/z range (e.g., 20-200 amu).

Data Processing:

e The resulting mass spectrum is plotted as relative intensity versus m/z.

e The molecular ion peak (M™) is identified, if present.

e The major fragment ions are identified, and their formation is rationalized based on known

fragmentation mechanisms for alcohols and alkynes.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
liquid sample like 3-Methyl-1-pentyn-3-ol.
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Caption: Experimental workflow for the spectroscopic analysis of 3-Methyl-1-pentyn-3-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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